Heptadecafluoro-octano-sulfonato de tetrabutilamonio

Descripción general

Descripción

Tetrabutylammonium heptadecafluorooctanesulfonate is a fluorinated chemical compound used in various chemical processes. This compound is part of a broader class of tetrabutylammonium salts, known for their role as phase transfer catalysts, reagents in organic synthesis, and components in ionic liquids.

Synthesis Analysis

The synthesis of related tetrabutylammonium compounds involves nucleophilic aromatic substitution reactions, as demonstrated in the preparation of Tetrabutylammonium fluoride (TBAF) from hexafluorobenzene and tetrabutylammonium cyanide at low temperatures (Sun & DiMagno, 2005). This process highlights typical synthetic routes that might be adapted for the creation of Tetrabutylammonium heptadecafluorooctanesulfonate.

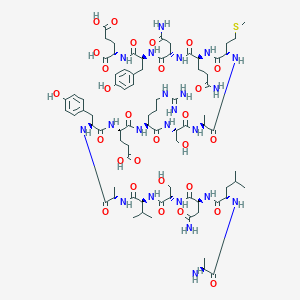

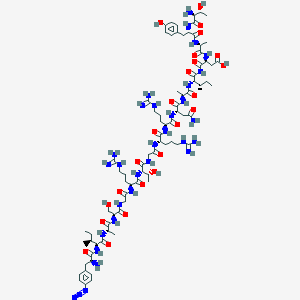

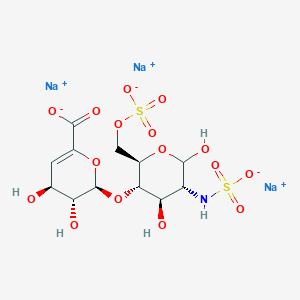

Molecular Structure Analysis

The structure of tetrabutylammonium salts influences their solubility and reactivity. Studies on tetrabutylammonium hexafluorophosphate and tetraphenylborate provide insights into ion solvation and association, which are crucial for understanding the molecular structure of Tetrabutylammonium heptadecafluorooctanesulfonate (Tsierkezos & Philippopoulos, 2009).

Chemical Reactions and Properties

Tetrabutylammonium salts are known for their catalytic abilities and chemical stability in various reactions. For example, Tetrabutylammonium fluoride is used as a catalyst in the addition of trialkylsilylalkynes to aldehydes and ketones (Chintareddy et al., 2011). These properties are essential for understanding the reactions Tetrabutylammonium heptadecafluorooctanesulfonate may undergo or catalyze.

Physical Properties Analysis

The physical properties, such as solubility, phase behavior, and aggregate structure of tetrabutylammonium salts, are crucial for their application in various fields. The behavior of Tetrabutylammonium perfluorooctanoate in solution, for example, can give insights into the physical properties of Tetrabutylammonium heptadecafluorooctanesulfonate (Yan et al., 2005).

Chemical Properties Analysis

The chemical properties of Tetrabutylammonium salts, including their reactivity and stability, are key to their utility in organic synthesis and catalysis. Research on the utilization of Tetrabutylammonium salts in various chemical reactions can provide a basis for understanding the chemical properties of Tetrabutylammonium heptadecafluorooctanesulfonate (Pilcher & DeShong, 1996).

Aplicaciones Científicas De Investigación

Reemplazo de Terapias con Oxígeno

Heptadecafluoro-octano-sulfonato de tetrabutilamonio: se ha identificado como un posible modelo de líquido iónico para reemplazar los perfluorocarbonos en las terapias con oxígeno . Los perfluorocarbonos son conocidos por su capacidad de disolver grandes volúmenes de gases, incluido el oxígeno, lo cual es crucial en aplicaciones médicas como los sustitutos artificiales de la sangre. La estructura del compuesto le permite imitar potencialmente estas propiedades, convirtiéndolo en un candidato para futuras investigaciones en este campo.

Soporte para la Electropolymerización

Este compuesto sirve como electrolito de soporte en la electropolymerización de derivados de 3,4-etilendioxitiofeno (EDOT) . El proceso tiene como objetivo crear superficies superhidrófobas, que son extremadamente repelentes al agua. Tales superficies tienen una amplia gama de aplicaciones, incluidos recubrimientos anticorrosión y materiales autolimpiables.

Materiales de Almacenamiento de Calor

La investigación indica que los hidratos semi-clatrato que contienen This compound podrían utilizarse como materiales de almacenamiento de calor . Estos materiales pueden almacenar energía térmica y liberarla cuando sea necesario, lo cual es beneficioso para la gestión sostenible de la energía.

Separación y Almacenamiento de Gases

La capacidad del compuesto para formar hidratos semi-clatrato sugiere su posible aplicación en la separación y el almacenamiento de gases . Esta propiedad es particularmente útil en industrias donde los gases deben almacenarse o separarse de manera eficiente, como el procesamiento de gas natural o la captura de carbono.

Almacenamiento de Calor Latente

Debido a su participación en la formación de hidratos semi-clatrato, This compound también puede ser aplicable en sistemas de almacenamiento de calor latente . Estos sistemas se utilizan para regular la temperatura en edificios o en procesos industriales mediante la absorción y liberación de calor.

Transporte Iónico en Membranas Poliмерные

El compuesto se ha estudiado por su papel en la facilitación del transporte de iones metálicos a través de membranas de inclusión polimérica (PIM) . Esta aplicación es crucial en procesos como la extracción selectiva de metales de soluciones, lo cual es importante en los tratamientos metalúrgicos de residuos.

Mecanismo De Acción

Target of Action

It’s known to be used as a model ionic liquid .

Mode of Action

Tetrabutylammonium heptadecafluorooctanesulfonate interacts with its targets primarily through its ionic properties . It’s used as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces .

Result of Action

Its use in the creation of superhydrophobic surfaces suggests it may have significant effects on surface properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrabutylammonium heptadecafluorooctanesulfonate .

Safety and Hazards

Tetrabutylammonium heptadecafluorooctanesulfonate is harmful if swallowed or inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOQTHSUZGSHGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584995 | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111873-33-7 | |

| Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Tetrabutylammonium heptadecafluorooctanesulfonate influence its gas solubility?

A1: The paper highlights that Tetrabutylammonium heptadecafluorooctanesulfonate, being a fluorinated ionic liquid (FIL), exhibits gas solubility comparable to other FILs []. While the exact relationship between structure and solubility isn't fully explored in this study, the presence of the long fluorinated chain (heptadecafluorooctanesulfonate) likely contributes to its ability to dissolve gases like perfluorocarbons and carbon dioxide. Further research would be needed to delve into the specific interactions between the gas molecules and the ionic liquid structure.

Q2: Were any alternative materials compared to Tetrabutylammonium heptadecafluorooctanesulfonate for gas separation membranes?

A2: Yes, the research also investigated 1-ethyl-3-methylpyridinium perfluorobutanesulfonate for gas permeation properties []. This comparison allows for insights into how different fluorinated ionic liquid structures, specifically the cationic component, might impact gas separation performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)

![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)